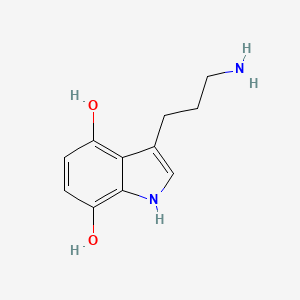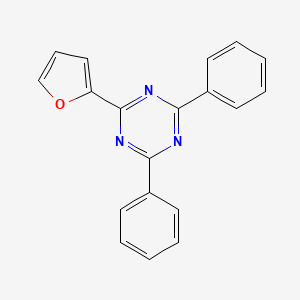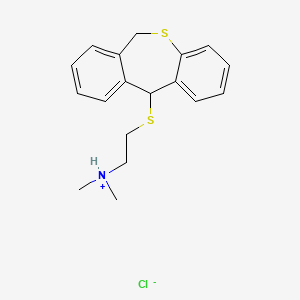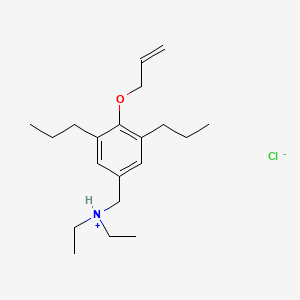![molecular formula C14H28O2S2Sn B13755280 Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester CAS No. 26821-65-8](/img/structure/B13755280.png)
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O2S2Sn and a molar mass of 411.21 g/mol . This compound is known for its unique structure, which includes a butylthioxostannyl group and a 2-ethylhexyl ester group. It is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
The preparation of acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester typically involves the reaction of 2-ethylhexanoic acid with a butylthioxostannyl compound, such as tetrabutylthioxostannane . This reaction is usually carried out under heated conditions to facilitate the formation of the desired product. After the reaction, the product can be extracted and purified using standard chemical separation techniques.
Analyse Chemischer Reaktionen
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The butylthioxostannyl group can interact with various biological molecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester can be compared with other similar compounds, such as:
Acetic acid, 2-ethylhexyl ester: This compound has a similar ester group but lacks the butylthioxostannyl group, making it less reactive in certain chemical reactions.
Butyl acetate: This compound has a butyl group but lacks the thioxostannyl and 2-ethylhexyl groups, resulting in different chemical properties and applications.
Eigenschaften
CAS-Nummer |
26821-65-8 |
|---|---|
Molekularformel |
C14H28O2S2Sn |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
butyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/C10H20O2S.C4H9.S.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;1-3-4-2;;/h9,13H,3-8H2,1-2H3;1,3-4H2,2H3;;/q;;;+1/p-1 |
InChI-Schlüssel |
QXSAGDVASKPEQM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COC(=O)CS[Sn](=S)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


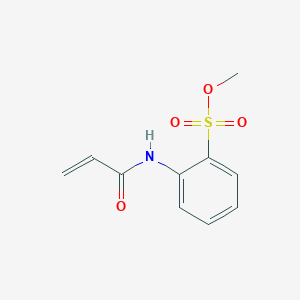

![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)




